molecular formula C17H16N3NaO8S B13411985 Cefuracetime (E-isomer) Sodium Salt

Cefuracetime (E-isomer) Sodium Salt

Cat. No.: B13411985
M. Wt: 445.4 g/mol
InChI Key: IEIKPODTKJIHEO-SLNRBSCKSA-M
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Description

Cefuracetime (E-isomer) Sodium Salt is a chemical compound belonging to the cephalosporin family of antibiotics. It is known for its antibacterial properties and is used in various research and industrial applications. The compound is characterized by its molecular formula C17H16N3O8S.Na and a molecular weight of 445.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefuracetime (E-isomer) Sodium Salt involves several steps, starting from the basic cephalosporin nucleus. The process typically includes the acylation of the amino group at the 7-position of the cephalosporin core with specific acylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Cefuracetime (E-isomer) Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Cefuracetime (E-isomer) Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.

    Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.

    Medicine: Investigated for its potential therapeutic uses in treating bacterial infections.

    Industry: Utilized in the production of high-quality cephalosporin antibiotics.

Mechanism of Action

Cefuracetime (E-isomer) Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final stages of cell wall synthesis. This leads to the lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefuracetime (E-isomer) Sodium Salt is unique due to its specific isomeric form, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .

Properties

Molecular Formula

C17H16N3NaO8S

Molecular Weight

445.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1

InChI Key

IEIKPODTKJIHEO-SLNRBSCKSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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